![molecular formula C10H8N2O2 B12437426 [3,3'-Bipyridine]-4,4'-diol CAS No. 27353-34-0](/img/structure/B12437426.png)
[3,3'-Bipyridine]-4,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1’H-[3,3’-bipyridine]-4,4’-dione is a heterocyclic compound consisting of two pyridine rings connected by a single bond at the 3 and 3’ positions, with carbonyl groups at the 4 and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[3,3’-bipyridine]-4,4’-dione typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines.
Ullmann Coupling: This method uses copper catalysts to couple halopyridines.
Industrial Production Methods: Industrial production of 1H,1’H-[3,3’-bipyridine]-4,4’-dione often employs large-scale coupling reactions under optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1H,1’H-[3,3’-bipyridine]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives.
Applications De Recherche Scientifique
1H,1’H-[3,3’-bipyridine]-4,4’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a DNA intercalator and its interactions with proteins.
Medicine: Research is ongoing into its potential anticancer properties and its use in drug delivery systems.
Industry: The compound is used in the development of materials for electronic and photonic applications.
Mécanisme D'action
The mechanism of action of 1H,1’H-[3,3’-bipyridine]-4,4’-dione involves its ability to coordinate with metal ions and interact with biological molecules. The compound can form stable complexes with transition metals, which can then interact with DNA and proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
1H,1’H-[3,3’-bipyridine]-4,4’-dione is unique among bipyridine derivatives due to its specific substitution pattern and the presence of carbonyl groups. Similar compounds include:
Propriétés
Numéro CAS |
27353-34-0 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-(4-oxo-1H-pyridin-3-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C10H8N2O2/c13-9-1-3-11-5-7(9)8-6-12-4-2-10(8)14/h1-6H,(H,11,13)(H,12,14) |
Clé InChI |
CYUVDMSKOCUYRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C(C1=O)C2=CNC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
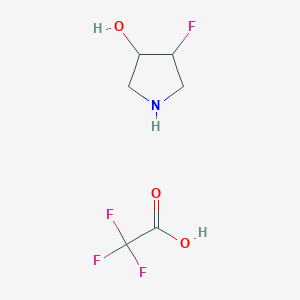
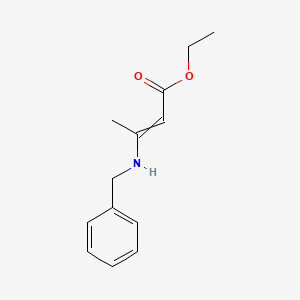
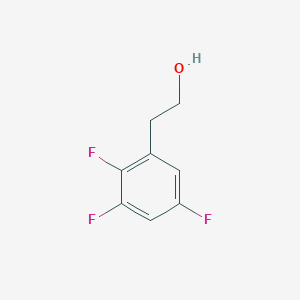
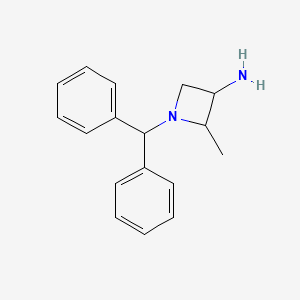
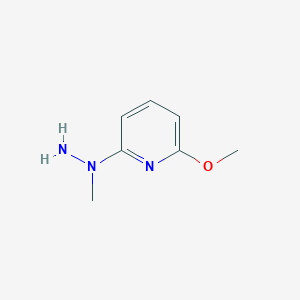
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
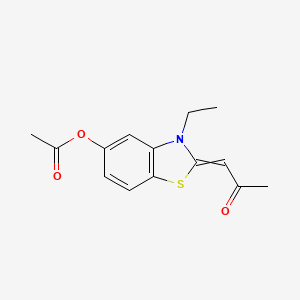
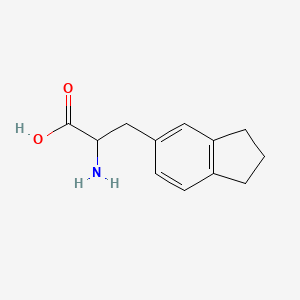
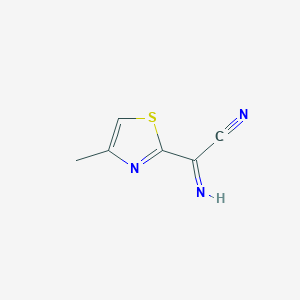
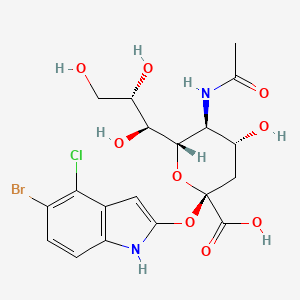
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)
